molecular formula C18H15N5O2S B2783996 N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2097865-57-9

N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2783996
CAS No.: 2097865-57-9
M. Wt: 365.41
InChI Key: XSUIDQVBRICOEL-UHFFFAOYSA-N
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Description

Chemical Name: N-(2,1,3-Benzothiadiazol-4-yl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide CAS Number: 2097865-57-9 Molecular Formula: C₁₈H₁₅N₅O₂S Molecular Weight: 365.409 g/mol This compound features a pyrrolidine-2-carboxamide core substituted with a benzothiadiazole (electron-deficient sulfur-nitrogen heterocycle) and a benzoxazole (oxygen-nitrogen heterocycle). It is marketed as a research chemical (BG02571) for non-therapeutic applications .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c24-17(19-12-6-3-7-13-16(12)22-26-21-13)14-8-4-10-23(14)18-20-11-5-1-2-9-15(11)25-18/h1-3,5-7,9,14H,4,8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUIDQVBRICOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

  • Molecular Formula : C₁₈H₁₅N₅O₂S
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 2097865-57-9

Research indicates that compounds with similar structures often exhibit multi-target effects, particularly in inhibiting specific kinases involved in cancer progression and inflammation. The benzothiadiazole and benzoxazole moieties are known for their roles in modulating biological pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazoles have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC₅₀ (μM)
4fHepG2 (liver cancer)0.194
4aMCF7 (breast cancer)0.342
4rA549 (lung cancer)0.794

The compound has shown the ability to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent against malignancies .

Inhibition of Kinases

Studies have focused on the inhibition of key kinases such as BRAF and VEGFR-2. The compound exhibits competitive inhibition with IC₅₀ values comparable to established drugs like sorafenib:

Target KinaseIC₅₀ (μM)Reference Drug IC₅₀ (μM)
BRAF0.1940.171
VEGFR-20.0710.069

This dual inhibitory action may contribute to its anticancer efficacy by disrupting signaling pathways critical for tumor growth and angiogenesis .

Case Studies and Research Findings

In a study involving the synthesis of related compounds, several derivatives were evaluated for their biological activity. The results indicated that certain modifications to the benzothiadiazole structure significantly enhanced cytotoxicity against cancer cell lines while maintaining selectivity towards normal cells .

Another investigation demonstrated that the compound could trigger both early and late apoptosis in treated cells, with a notable increase in apoptotic markers compared to untreated controls . This suggests a robust mechanism of action that could be exploited for therapeutic purposes.

Comparison with Similar Compounds

BG14647: 1-(1,3-Benzoxazol-2-yl)-N-[2-(4-Sulfamoylphenyl)Ethyl]Pyrrolidine-2-Carboxamide

CAS : 2034209-93-1
Molecular Formula : C₂₀H₂₂N₄O₄S
Molecular Weight : 414.478 g/mol

  • Structural Differences : Replaces the benzothiadiazole group with a sulfamoylphenyl-ethyl moiety.
  • Key Properties: Increased molecular weight due to the sulfonamide group.
  • Applications: Not explicitly stated but structurally analogous to kinase inhibitors targeting sulfonamide-sensitive enzymes .
Parameter Target Compound BG14647
Core Structure Pyrrolidine-carboxamide Pyrrolidine-carboxamide
Heterocyclic Substituents Benzothiadiazole + Benzoxazole Benzoxazole + Sulfamoylphenyl
Molecular Weight (g/mol) 365.409 414.478
Hydrophobicity High (aromatic heterocycles) Moderate (polar sulfonamide)

3-(2,1,3-Benzothiadiazol-4-yl)-1-[(Phenylmethylene)Amino]Urea

CAS: Not provided Molecular Formula: C₁₄H₁₀N₆OS (estimated) Molecular Weight: ~318.34 g/mol

  • Structural Differences : Replaces the pyrrolidine-carboxamide with a urea linker and phenylmethylene group.
  • Smaller molecular weight may facilitate membrane permeability.
  • Applications : Urea derivatives are common in protease inhibitors and receptor antagonists .

N-(1,3-Benzothiazol-2-yl)-2-[4-(Pyridine-2-Carbonyl)Piperazin-1-yl]Acetamide

Molecular Formula : C₁₉H₁₈N₆O₂S (estimated)
Molecular Weight : ~418.46 g/mol

  • Structural Differences : Benzothiazole replaces benzothiadiazole; includes a piperazine-pyridine carbonyl chain.
  • Key Properties :
    • Piperazine-pyridine moiety introduces basicity, enhancing solubility in acidic environments.
    • Benzothiazole (vs. benzothiadiazole) reduces electron deficiency, altering π-π stacking interactions.

Patent Derivatives: Pyrrolidine-Carboxamide Analogs

Examples from European Patent Applications ():

  • (2S,4R)-4-Hydroxy-N-(4-(4-Methylthiazol-5-yl)Benzyl)Pyrrolidine-2-Carboxamide (Example 30): Features a hydroxypyrrolidine and thiazole-substituted benzyl group.
  • dTRIM 24 ():
    • A PROTAC® molecule with a similar carboxamide backbone but extended structure (MW ~1200 g/mol).
    • Designed for protein degradation via E3 ligase recruitment, highlighting versatility of the pyrrolidine-carboxamide scaffold in drug design .

Data Tables

Table 1: Molecular Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₈H₁₅N₅O₂S 365.409 Benzothiadiazole, Benzoxazole
BG14647 C₂₀H₂₂N₄O₄S 414.478 Benzoxazole, Sulfamoylphenyl
3-(Benzothiadiazolyl)Urea Derivative C₁₄H₁₀N₆OS ~318.34 Benzothiadiazole, Urea
Benzothiazole-Piperazine Acetamide C₁₉H₁₈N₆O₂S ~418.46 Benzothiazole, Piperazine-Pyridine

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Potential Biological Role
Benzothiadiazole Decreases Enhances π-π stacking in binding
Sulfonamide (BG14647) Increases Targets sulfonamide-sensitive enzymes
Urea Variable Hydrogen bonding with proteases
Hydroxypyrrolidine (Patent) Increases Reduces metabolic degradation

Q & A

Q. What are the optimal synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide?

The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine core, functionalization with benzothiadiazole and benzoxazole moieties, and final carboxamide coupling. Key steps include:

  • Ring formation : Cyclization of pyrrolidine precursors under controlled pH and temperature to avoid side reactions.
  • Heterocyclic coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions for attaching benzothiadiazole/benzoxazole groups, requiring palladium catalysts and inert conditions .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (methanol or ethanol) to achieve >95% purity. Reaction progress is monitored via TLC and NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

Advanced spectroscopic and crystallographic methods are essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity and bond formation (e.g., amide proton signals at δ 8.5–9.5 ppm).
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antiviral vs. anticancer effects)?

Discrepancies may arise from assay conditions or target promiscuity. To address this:

  • Dose-response profiling : Compare IC50_{50} values across multiple cell lines (e.g., HepG2 for antiviral activity vs. MCF-7 for anticancer) under standardized protocols .
  • Structural analogs : Synthesize derivatives (e.g., replacing benzothiadiazole with benzothiazole) to isolate pharmacophoric groups responsible for specific activities .
  • Target engagement assays : Use surface plasmon resonance (SPR) to measure binding kinetics to Hepatitis B virus (HBV) proteins or cancer-related kinases .

Q. How can computational modeling predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are employed:

  • Ligand preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level.
  • Docking : Prioritize binding pockets in HBV core proteins (PDB: 5E0I) or oncogenic kinases (e.g., EGFR).
  • Validation : Correlate docking scores (ΔG\Delta G) with experimental IC50_{50} values. Discrepancies >1 log unit suggest model refinement (e.g., solvation effects) .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

Crystallization hurdles (e.g., polymorphism) require:

  • Solvent screening : Use vapor diffusion with PEG-based precipitants in 96-well plates.
  • Additives : Co-crystallize with fragment-sized molecules (e.g., DMSO) to stabilize lattice formation.
  • Cryo-protection : Flash-cool crystals in liquid N2_2 with 25% glycerol to prevent ice formation during data collection .

Methodological Considerations

Q. How to analyze metabolic stability in vitro?

  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess isoform-specific interactions .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-DAD/MS : Reverse-phase C18 columns (ACN/water gradients) detect impurities <0.1%.
  • Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.3% of theoretical values .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in biological assays?

  • Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers.
  • Internal controls : Include reference compounds (e.g., lamivudine for antiviral assays) to normalize inter-experimental variability .

Q. What statistical methods validate synergistic effects in combination therapies?

  • Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software. CI <1 indicates synergy.
  • Isobolograms : Plot dose-effect curves to distinguish additive vs. synergistic interactions .

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